molecular formula C14H18O2 B12575094 5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one CAS No. 619337-04-1

5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one

Cat. No.: B12575094
CAS No.: 619337-04-1
M. Wt: 218.29 g/mol
InChI Key: WYJOPRRQHPVKIM-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one is an organic compound with the molecular formula C14H18O2 It features a hydroxyl group, a methyl group, and a phenyl group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with methyl vinyl ketone, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl3).

Major Products

    Oxidation: Formation of 5-oxo-6-methyl-1-phenylhept-1-en-3-one.

    Reduction: Formation of 5-hydroxy-6-methyl-1-phenylheptane.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The phenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-6-methyl-1-phenylhex-1-en-3-one: Similar structure but with a shorter carbon chain.

    5-Hydroxy-6-methyl-1-phenylheptane: Saturated analog without the double bond.

    6-Methyl-1-phenylhept-1-en-3-one: Lacks the hydroxyl group.

Uniqueness

5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows for diverse chemical reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

CAS No.

619337-04-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5-hydroxy-6-methyl-1-phenylhept-1-en-3-one

InChI

InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-9,11,14,16H,10H2,1-2H3

InChI Key

WYJOPRRQHPVKIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)C=CC1=CC=CC=C1)O

Origin of Product

United States

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